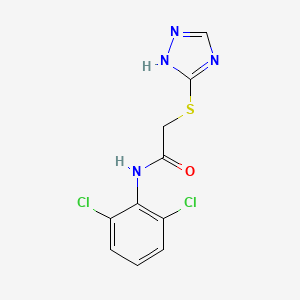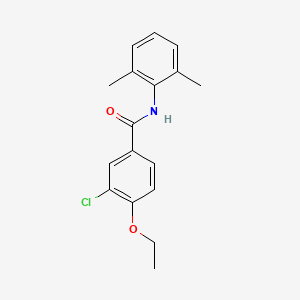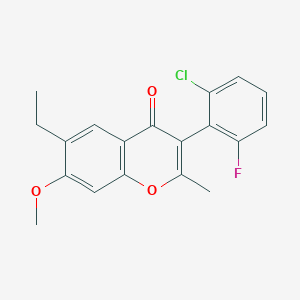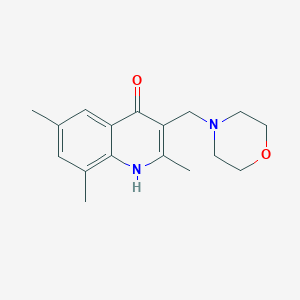![molecular formula C15H19N3O B5737275 N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide](/img/structure/B5737275.png)
N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide, also known as DMBCM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMBCM is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21N3O.
Mécanisme D'action
The mechanism of action of N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cancer cells, fungi, and bacteria. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. In fungi and bacteria, this compound has been shown to inhibit the synthesis of cell wall components, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its relatively low toxicity. However, this compound can be difficult to synthesize and purify, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential applications in various scientific fields. This compound may also have potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections, and further studies are needed to explore its efficacy and safety in preclinical and clinical trials. Additionally, this compound may have potential applications in the development of novel materials and polymers, and further studies are needed to explore its properties and potential uses in these areas.
Méthodes De Synthèse
The synthesis of N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide involves the reaction of 4-dimethylaminobenzaldehyde with cyclobutanone in the presence of hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N'-[4-(dimethylamino)benzylidene]-3-methylenecyclobutanecarbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential applications in wastewater treatment and pollution control.
Propriétés
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-methylidenecyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-8-13(9-11)15(19)17-16-10-12-4-6-14(7-5-12)18(2)3/h4-7,10,13H,1,8-9H2,2-3H3,(H,17,19)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHKYQFTFWMPJA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-{[(2-pyrazinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5737200.png)

![4-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5737210.png)
![7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5737223.png)

![methyl 2-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5737235.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5737249.png)

![methyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate](/img/structure/B5737251.png)

![4-{[(3-acetylphenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5737261.png)

![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5737281.png)
